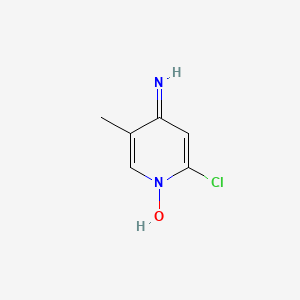

4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate is a chemical compound with the molecular formula C6H7ClN2O. It is a pyridine derivative that features an amino group, a chloro substituent, and a methyl group on the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under pressure . Another method includes the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-I-oxide using a platinum catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of pressure reactors and catalysts like platinum is common in industrial settings to facilitate efficient production .

化学反应分析

Types of Reactions

4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling with phenylboronic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for introducing chlorine atoms.

Phenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.

Potassium Hydroxide (KOH): Used in methanol for certain synthesis routes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with phenylboronic acid yield substituted aromatic compounds .

科学研究应用

4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate has several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Pharmaceuticals: It is used as an intermediate in the production of various drugs.

Agrochemicals: The compound is utilized in the synthesis of agrochemical products.

Dyestuff: It is also used in the production of dyes.

作用机制

The mechanism of action of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

Uniqueness

4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis, pharmaceuticals, and agrochemicals.

生物活性

4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate is a pyridine derivative characterized by its unique structural features, including an amino group, a chloro substituent, and a methyl group. Its molecular formula is C₆H₇ClN₂O, and it is primarily recognized for its potential applications in organic synthesis and pharmaceuticals. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely inferred from its structural characteristics and related compounds. Key mechanisms include :

Biological Activity Overview

While specific studies on the biological activity of this compound are scarce, some insights can be drawn from its structural analogs and related research:

Antimicrobial Activity

Research indicates that pyridine derivatives often possess antimicrobial properties. For instance:

- Study Findings : A related compound showed significant inhibition against various bacterial strains, suggesting that this compound may also have similar effects.

Anticancer Activity

The potential anticancer effects of this compound are supported by studies on structurally similar compounds:

- Case Study : A series of pyridine derivatives were evaluated for their ability to induce apoptosis in cancer cell lines, with some exhibiting IC50 values in the low micromolar range . Although specific data for this compound are not available, its structural features suggest it could similarly influence cancer cell viability.

Synthesis and Applications

The synthesis of this compound typically involves reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure. This method ensures high yield and purity of the product. The compound serves as an intermediate in the synthesis of other pharmacologically relevant molecules, such as the mineralocorticoid receptor antagonist finerenone, which is used in treating cardiovascular diseases .

Toxicity Assessment

In silico evaluations predict that this compound exhibits low toxicity, classified as non-toxic or slightly toxic based on LD50 values derived from QSAR models. This suggests a favorable safety profile for potential therapeutic applications .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial (predicted) | N/A | Structural analogs suggest potential |

| Related Pyridine Derivative | Anticancer | ~0.3 - 0.84 | Induced apoptosis in cancer cell lines |

| Finerenone (derived) | Mineralocorticoid receptor antagonist | N/A | Used in cardiovascular treatment |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate, and how can reaction efficiency be maximized?

- Methodological Answer : Multi-step synthesis involving Suzuki-Miyaura cross-coupling or nucleophilic substitution is commonly employed. For example, intermediates like 2-chloro-5-methylpyridine can be functionalized via amination under reflux conditions (e.g., using NH₃ in ethanol at 80°C). Optimize yields by controlling stoichiometry, solvent polarity, and catalyst loading (e.g., Pd catalysts for cross-coupling). Purification via recrystallization in ethanol/water mixtures enhances purity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) effectively separates polar byproducts. Recrystallization in aprotic solvents (e.g., acetonitrile) improves crystalline purity. Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm with melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons at δ 6.8–8.2 ppm, NH₂ signals near δ 5.5–6.0 ppm, and methyl groups at δ 2.1–2.5 ppm.

- IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode should exhibit [M+H]⁺ peaks matching the molecular formula (C₆H₈ClN₂O⁺, exact mass: 157.03 Da). Cross-reference with high-resolution data (HRMS) for isotopic validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential respiratory and dermal irritation (GHS Category 2). Store in airtight containers under inert gas (N₂) to prevent hygroscopic degradation. Dispose of waste via approved halogenated organic protocols. Monitor air quality with fume hoods and conduct regular risk assessments .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structure determination of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement . For twinned crystals, use the TWIN/BASF commands in SHELX to model domains. Enhance data quality by collecting high-resolution datasets (≤1.0 Å) at low temperature (100 K). Validate hydrogen-bonding networks using ORTEP-3 for graphical representation .

Q. What intermolecular interactions dominate the supramolecular assembly of this compound, and how can they be systematically analyzed?

- Methodological Answer : Graph set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., N–H⋯O, C–H⋯Cl). Use Mercury software to quantify interaction distances and angles. For π-π stacking, calculate centroid distances (3.5–4.0 Å) and dihedral angles (<10°). Correlate packing patterns with thermal stability via DSC .

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., spectroscopic or crystallographic results)?

- Methodological Answer : Re-optimize computational models using solvent corrections (PCM for polar solvents) and higher basis sets (e.g., B3LYP/6-311++G(d,p)). Validate vibrational frequencies against experimental IR. For crystallographic discrepancies, refine disorder models or consider dynamic effects (e.g., molecular motion in crystal lattice) .

Q. What strategies are effective for studying the compound’s reactivity in functionalization or coordination chemistry?

- Methodological Answer : Screen reactivity via nucleophilic substitution (e.g., replacing Cl with alkoxy groups) under microwave-assisted conditions (100°C, 30 min). For metal coordination, use Ir or Pd precursors in anhydrous THF. Monitor reactions in situ via Raman spectroscopy for real-time bond formation analysis .

属性

IUPAC Name |

2-chloro-1-hydroxy-5-methylpyridin-4-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-9(10)6(7)2-5(4)8/h2-3,8,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMSUPYRONEBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=CC1=N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。